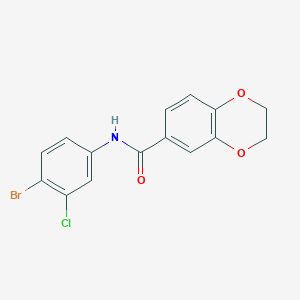

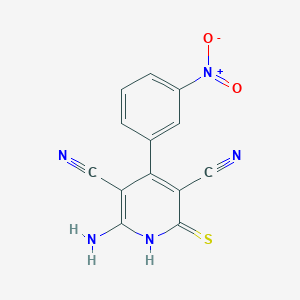

![molecular formula C17H16BrClO4 B4624458 3-溴-4-[2-(4-氯-3-甲氧基苯氧基)乙氧基]-5-甲氧基苯甲醛](/img/structure/B4624458.png)

3-溴-4-[2-(4-氯-3-甲氧基苯氧基)乙氧基]-5-甲氧基苯甲醛

描述

Synthesis Analysis

The synthesis of compounds closely related to "3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde" often involves multistep organic reactions, starting from brominated and methoxylated benzaldehydes. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes bromination, hydrolysis, cyanidation, and esterification steps, achieving an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008). Similarly, complex molecules can be synthesized through careful control of reaction conditions and the sequential addition of functional groups.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, reveals a planar conformation with a dihedral angle between the benzene rings of 4.7°, indicating an E configuration around the C=N double bond. This conformation is stabilized by intramolecular hydrogen bonds (J. Hou, 2009).

Chemical Reactions and Properties

Compounds with bromo- and methoxy- substituents participate in various chemical reactions. For instance, bromination of hydroxybenzaldehydes can lead to selectively brominated products, which are precursors to further chemical transformations. The reactivity towards bromination and the formation of specific brominated products depend on the substituents present and reaction conditions (W. V. Otterlo et al., 2004).

Physical Properties Analysis

The crystal structures and physical properties of similar compounds can provide insight into the likely characteristics of "3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde." For example, crystallographic studies reveal that related compounds can form centrosymmetric dimers or infinite chains depending on the substituents in the phenol rings. These structures influence the physical properties, such as solubility and melting points (Y. Chumakov et al., 2014).

Chemical Properties Analysis

The chemical properties of "3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde" can be inferred from studies on similar compounds. Schiff base formation, as seen in compounds like 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, indicates a propensity for forming stable conjugated systems with potential biological activity. These reactions are often facilitated by the presence of bromo- and methoxy- groups, which can influence the electronic characteristics of the molecule (Abida Zulfiqar et al., 2020).

科学研究应用

合成与表征

与3-溴-4-[2-(4-氯-3-甲氧基苯氧基)乙氧基]-5-甲氧基苯甲醛相关的化合物溴酚和苯甲醛的研究,对它们的合成和表征表现出了极大的兴趣。例如,溴酚已从海洋来源分离得到,表明这些化合物的天然存在和潜在的生物学意义 (Suzuki、Kowata 和 Kurosawa,1980 年)。此外,从卤代香草醛中合成查耳酮衍生物已被探索,证明了化学通才性以及制造抗氧化化合物的潜力 (Rijal、Haryadi 和 Anwar,2022 年)。

环境和催化应用

研究还调查了卤代芳香醛的环境持久性和转化,揭示了它们的降解途径和对生态系统的潜在影响。例如,已经研究了厌氧细菌转化卤代香草醛以了解它们的环境归宿 (Neilson、Allard、Hynning 和 Remberger,1988 年)。此外,将钼 (VI) 配合物封装在沸石中用于催化反应突出了相关化合物在工业过程中的应用 (Ghorbanloo 和 Maleki Alamooti,2017 年)。

抗氧化剂和抗菌活性

溴酚和相关化合物的抗氧化剂和抗菌特性已得到广泛研究,表明它们在制药和食品工业中的潜力。从卤代香草醛衍生的查耳酮衍生物的抗氧化剂活性表明它们作为潜在抗氧化剂的效用 (Rijal、Haryadi 和 Anwar,2022 年)。此外,从海洋藻类中分离出的溴酚显示出显着的 DPPH 自由基清除活性,强调了它们作为天然抗氧化剂的潜力 (Li、Li、Ji 和 Wang,2008 年)。

属性

IUPAC Name |

3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClO4/c1-11-7-13(3-4-15(11)19)22-5-6-23-17-14(18)8-12(10-20)9-16(17)21-2/h3-4,7-10H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGVZDHKBLITOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)

![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)

![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)

![4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)

![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)